Factor Xa Inhibition Potency: 90,000-Fold Weaker Than Apixaban
The target compound inhibits Factor Xa with an IC50 of 7.4 ± 0.3 µM (7,400 nM) measured in a fluorescence-based enzymatic assay following 30 min pre-incubation, as confirmed by both BindingDB deposition and the primary DEL screening publication [1][2]. In stark contrast, apixaban (BMS-562247), which shares the 3-methoxy-4-(2-oxopiperidin-1-yl)phenyl core, inhibits human FXa with a Ki of 0.08 nM [3]. This represents an approximately 92,500-fold difference in target engagement potency.
| Evidence Dimension | Factor Xa inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 7.4 ± 0.3 µM (7,400 nM) |
| Comparator Or Baseline | Apixaban Ki = 0.08 nM (human FXa) |
| Quantified Difference | ~92,500-fold weaker inhibition |
| Conditions | Fluorescence-based FXa enzymatic assay; 30 min pre-incubation before substrate addition (BindingDB CHEMBL5425875 / PMID: 37736190) |
Why This Matters
This extreme potency differential defines the compound’s sole rational procurement use case: as a matched negative control for FXa selectivity profiling where the oxopiperidinyl-phenyl scaffold must be held constant.
- [1] BindingDB BDBM50629214 (CHEMBL5425875). IC50 = 7.40E+3 nM for FXa inhibition. Deposited 2024-12-19. View Source
- [2] Fitzgerald PR, et al. ACS Med Chem Lett. 2023;14(9):1295-1303. PMID: 37736190. View Source
- [3] Pinto DJP, et al. J Med Chem. 2007;50(22):5339-5356. Apixaban Ki = 0.08 nM (human FXa). View Source
